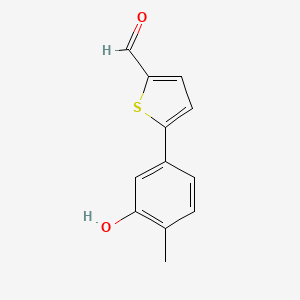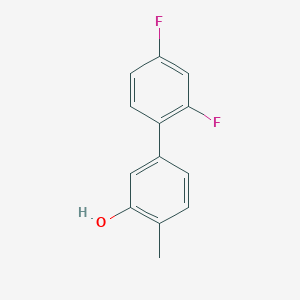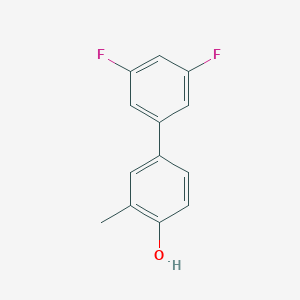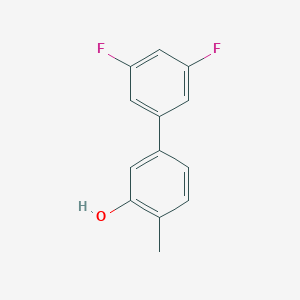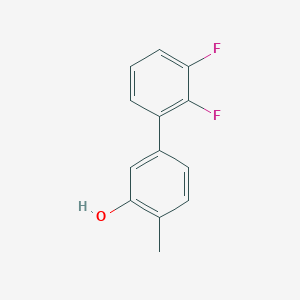
5-(2-Chlorophenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-3-methylphenol, 95% (5-CMP) is an organochlorine compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a colorless, volatile, and slightly water-soluble liquid that has a faint, sweet odor. It is primarily used as a reagent for the synthesis of other compounds and has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
5-(2-Chlorophenyl)-3-methylphenol, 95% has many potential applications in scientific research. It has been studied for its potential use as an antifungal agent and as a pesticide. It has also been studied for its ability to inhibit the growth of certain types of bacteria and viruses. In addition, 5-(2-Chlorophenyl)-3-methylphenol, 95% has been investigated as a possible treatment for cancer and other diseases. It has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as a pro-oxidant, meaning that it can produce reactive oxygen species (ROS) which can cause oxidative damage to cells. This oxidative damage is believed to be the mechanism by which 5-(2-Chlorophenyl)-3-methylphenol, 95% is able to inhibit the growth of certain types of bacteria and viruses. In addition, 5-(2-Chlorophenyl)-3-methylphenol, 95% is believed to have an immunomodulatory effect, meaning that it can modify the immune system’s response to certain antigens.
Biochemical and Physiological Effects
5-(2-Chlorophenyl)-3-methylphenol, 95% is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and viruses, as well as to have an immunomodulatory effect. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
Advantages and Limitations for Lab Experiments
5-(2-Chlorophenyl)-3-methylphenol, 95% has many advantages for laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it has a wide range of potential applications. In addition, it has a low toxicity and is relatively stable in the presence of light and air. However, it does have some limitations. For example, it is not very soluble in water and can be difficult to purify. In addition, it can be difficult to control the reaction conditions to obtain the desired product.
Future Directions
There are many potential future directions for 5-(2-Chlorophenyl)-3-methylphenol, 95% research. It could be further studied for its potential applications in medicine, biochemistry, and pharmacology. In addition, it could be studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function. It could also be studied for its potential to be used as an antifungal agent and as a pesticide. Finally, it could be studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders.
Synthesis Methods
5-(2-Chlorophenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. The most common method is a reaction between chlorobenzene and 3-methylphenol in the presence of an acid catalyst. This reaction produces a mixture of 5-(2-Chlorophenyl)-3-methylphenol, 95% and 2-chlorophenol as the major products, with trace amounts of other by-products. The reaction can be carried out in either a batch or continuous process depending on the desired yield and purity. The reaction can also be carried out in the presence of a base such as sodium hydroxide to further increase the yield of 5-(2-Chlorophenyl)-3-methylphenol, 95%.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPWZSFEBOAYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683774 |
Source


|
| Record name | 2'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-22-4 |
Source


|
| Record name | 2'-Chloro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


